molecular formula C9H11ClF3N B13907414 (R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride

(R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride

Cat. No.: B13907414
M. Wt: 225.64 g/mol
InChI Key: UNACEMBLKCAJJY-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride is a chiral amine hydrochloride salt characterized by a trifluoromethyl group and a phenyl substituent on a propan-2-amine backbone. The compound’s stereochemistry (R-configuration) and aromatic phenyl group distinguish it from non-aromatic or racemic analogs. Its molecular formula is C₉H₁₁ClF₃N (free base: C₉H₁₀F₃N, MW 189.18 g/mol), with the hydrochloride salt enhancing solubility for pharmaceutical applications . Key properties include:

  • CAS No.: 177180-74-4 (free base) .
  • Storage: Liquid (free base) at 4°C; hydrochloride salt likely requires dry, inert conditions .
  • Hazards: Labeled with a "Danger" signal word due to reactivity or toxicity .

Properties

Molecular Formula

C9H11ClF3N

Molecular Weight

225.64 g/mol

IUPAC Name

(2R)-1,1,1-trifluoro-2-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C9H10F3N.ClH/c1-8(13,9(10,11)12)7-5-3-2-4-6-7;/h2-6H,13H2,1H3;1H/t8-;/m1./s1

InChI Key

UNACEMBLKCAJJY-DDWIOCJRSA-N

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C(F)(F)F)N.Cl

Canonical SMILES

CC(C1=CC=CC=C1)(C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of (R)-1,1,1-Trifluoro-2-phenylpropan-2-amine Hydrochloride

General Synthetic Strategy

The synthesis of (R)-1,1,1-trifluoro-2-phenylpropan-2-amine hydrochloride typically involves the following key steps:

Detailed Synthetic Routes

Oximation and Catalytic Hydrogenation Route

One well-documented method starts with 1-phenyl-1-hydroxy-2-propanone, which is reacted with hydroxylamine salts in the presence of a base to form the corresponding oxime intermediate. This oxime is then subjected to catalytic hydrogenation using a nickel-aluminium catalyst mixture to yield the optically active 1-erythro-2-amino-1-phenyl-1-propanol base. The base is subsequently converted to the hydrochloride salt.

Key reaction parameters include:

  • Molar ratio of hydroxylamine salt to base adjusted to neutralize acidic counterparts.
  • Temperature control between 0 °C and 30 °C.
  • Use of organic solvents such as diethyl ether, di-n-butyl ether, toluene, or tetrahydrofuran.
  • Extraction and drying steps using sodium sulfate and vacuum evaporation to isolate intermediates.
  • Base selection for salt decomposition includes sodium hydroxide or sodium hydrogen carbonate.
  • Final extraction solvents for pure amine base include toluene or diethyl ether.

This method allows for high purity and good stereoselectivity of the (R)-enantiomer through control of reaction conditions and catalyst choice.

Nucleophilic Trifluoromethylation of Carbonyl Compounds

Another advanced approach involves the nucleophilic trifluoromethylation of trifluoromethyl ketones using formaldehyde tert-butyl hydrazone under solvent-free conditions. This one-pot, two-step process forms α-hydroxy α-trifluoromethyl diazenes, which can be converted into β-aminoalcohols including (R)-1,1,1-trifluoro-2-phenylpropan-2-amine derivatives.

Advantages of this method:

  • High yields (>95%) and purity without chromatographic purification.
  • Mild reaction conditions at room temperature.
  • Efficient recovery and reuse of tert-butyl hydrazine hydrochloride.
  • Scalability and environmental friendliness due to solvent-free conditions.

This method is particularly useful for generating densely functionalized trifluoromethylated building blocks with stereochemical control.

Catalytic Hydrogenation of β-Amino-α-Trifluoromethyl Alcohols

Enantiomerically pure β-amino-α-trifluoromethyl alcohols, precursors to the target amine hydrochloride, can be synthesized by catalytic hydrogenation of imino derivatives using palladium on carbon (Pd/C) under atmospheric hydrogen pressure.

Typical conditions:

  • Reaction in methanol solvent.
  • Use of 10% Pd/C catalyst.
  • Reaction time approximately 3 hours.
  • Product isolation by filtration and chromatographic purification using hexane/dichloromethane mixtures.
  • Yields around 90% with retention of stereochemistry.

This approach enables access to both (R)- and (S)-enantiomers with high optical purity.

Industrial and Scale-Up Considerations

Industrial production of (R)-1,1,1-trifluoro-2-phenylpropan-2-amine hydrochloride emphasizes:

  • Use of continuous flow reactors for improved reaction control and scalability.
  • Optimization of catalyst loading and reaction temperature to maximize yield.
  • Automated purification systems for consistent product quality.
  • Selection of environmentally benign solvents and reagents to comply with green chemistry principles.

These considerations ensure efficient, reproducible, and cost-effective manufacture of the compound at scale.

Summary Table of Key Preparation Methods

Method Starting Material(s) Key Reagents/Catalysts Conditions Yield & Purity Notes
Oximation + Catalytic Hydrogenation 1-Phenyl-1-hydroxy-2-propanone Hydroxylamine salt, Ni-Al catalyst 0–30 °C, organic solvents High yield, high enantioselectivity Requires careful pH and temperature control
Nucleophilic Trifluoromethylation Trifluoromethyl ketones Formaldehyde tert-butyl hydrazone Solvent-free, room temperature >95% purity, quantitative yield Environmentally friendly, scalable
Catalytic Hydrogenation of Imines β-Amino-α-trifluoromethyl alcohols 10% Pd/C, H2 gas Methanol, atmospheric pressure ~90% yield, stereochemically pure Suitable for enantiomeric synthesis

Chemical Reactions Analysis

Types of Reactions

®-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

(R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances reactivity and stability in various chemical reactions. It is also utilized as a reagent in organic synthesis.

Biology

The compound is investigated for its biological activities, particularly regarding its interaction with enzymes and receptors. The trifluoromethyl group increases lipophilicity, allowing it to interact effectively with hydrophobic regions of proteins.

Medicine

Research is ongoing to explore its therapeutic potential. Notable applications include:

  • Antidepressant Activity: Studies show that compounds with similar structures can modulate neurotransmitter levels, potentially alleviating symptoms of depression.
  • Anticancer Properties: Preliminary studies indicate that trifluoromethylated compounds may enhance the efficacy of existing chemotherapeutics when used in combination treatments.

Industry

In industrial applications, (R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride is used to produce specialty chemicals with unique properties due to the trifluoromethyl group. This includes applications in materials science and chemical manufacturing.

Study 1: Antidepressant Efficacy

A study examining the effects of trifluoromethylated amines on serotonin uptake found that the trifluoromethyl group increased inhibition potency by up to six times compared to non-fluorinated analogs. This suggests a pathway for developing new antidepressants based on this scaffold.

Study 2: Anticancer Synergy

Research explored the combination of (R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride with established chemotherapeutics. Results indicated enhanced cell death in cancer cell lines when used alongside other agents, highlighting its potential as an adjuvant therapy.

Mechanism of Action

The mechanism of action of ®-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Stereochemical Analogues

Table 1: Key Structural Comparisons
Compound Name CAS No. Molecular Formula Similarity Score* Key Features
(R)-1,1,1-Trifluoro-2-phenylpropan-2-amine HCl N/A† C₉H₁₁ClF₃N Reference Phenyl group, R-configuration
(S)-1,1,1-Trifluoropropan-2-amine HCl 125353-44-8 C₃H₇ClF₃N 1.00 S-configuration, no phenyl group
(R)-1,1,1-Trifluoro-2-butylamine HCl 1212120-62-1 C₄H₉ClF₃N 0.83 Butyl chain instead of phenyl
3,3,3-Trifluoropropan-1-amine HCl 2968-33-4 C₃H₇ClF₃N 0.76 Linear chain, no stereocenter

*Similarity scores based on Tanimoto coefficients (0–1 scale) from .

Key Observations:
  • Stereochemistry : The (S)-enantiomer of trifluoropropan-2-amine hydrochloride (CAS 125353-44-8) has identical functional groups but inverted configuration, which may drastically alter receptor binding in bioactive contexts .
  • Substituent Effects : Replacement of the phenyl group with a butyl chain (CAS 1212120-62-1) reduces similarity (0.83), highlighting the phenyl group’s role in π-π interactions for drug-receptor binding .
  • Chain Length/Position : Linear analogs like 3,3,3-trifluoropropan-1-amine hydrochloride (CAS 2968-33-4) exhibit lower similarity (0.76), emphasizing the importance of the branched propan-2-amine structure .

Physicochemical Properties

Table 2: Property Comparison
Compound Name State (Free Base) Molecular Weight (g/mol) Solubility (HCl Salt) Storage Conditions
(R)-1,1,1-Trifluoro-2-phenylpropan-2-amine HCl Liquid* 189.18 (free base) Improved in HCl form 4°C (free base)
(S)-1,1,1-Trifluoropropan-2-amine HCl Solid 149.54 High (polar solvents) Room temperature
3,3,3-Trifluoropropan-1-amine HCl Solid 149.54 Moderate Dry, inert atmosphere

*Free base state; hydrochloride salt likely solid .

Key Observations:
  • Solubility: The hydrochloride salt of the phenyl-containing compound likely has lower aqueous solubility than non-aromatic analogs due to hydrophobic phenyl interactions, though improved compared to its free base .
  • Stability : The phenyl group may confer sensitivity to oxidative degradation, necessitating stringent storage (e.g., inert atmosphere) compared to aliphatic analogs .

Biological Activity

(R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group and its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The presence of this group can significantly influence the biological activity of drugs by modifying their interaction with biological targets.

The mechanism by which (R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride exerts its effects is primarily through modulation of neurotransmitter systems. Trifluoromethyl-substituted compounds have been shown to interact with various receptors and transporters in the central nervous system.

Key Mechanisms:

  • Inhibition of Reuptake: Compounds similar to (R)-1,1,1-Trifluoro-2-phenylpropan-2-amine have been documented to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which can enhance mood and cognitive functions.
  • Receptor Interaction: The trifluoromethyl group may facilitate stronger binding to serotonin receptors, potentially leading to increased efficacy in mood disorders.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with (R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Antidepressant EffectsSignificant increase in serotonin levels
Neuroprotective EffectsReduced neuronal cell death in models
Anticancer ActivityInhibition of HIF-1α activity

Case Study 1: Antidepressant Effects

A study demonstrated that administration of (R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride resulted in a notable increase in serotonin levels in animal models. This suggests potential utility in treating depression and anxiety disorders.

Case Study 2: Neuroprotective Effects

Research indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved modulation of intracellular signaling pathways that regulate cell survival.

Case Study 3: Anticancer Activity

In vitro studies showed that (R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride inhibited the expression of HIF-1α in cancer cell lines. HIF-1α is crucial for tumor growth under hypoxic conditions, making this compound a candidate for further investigation as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.